3-Bromo-7-hydroxy-2H-chromen-2-one
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Overview
Description
3-Bromo-7-hydroxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure. The addition of a bromine atom at the 3-position and a hydroxyl group at the 7-position of the chromen-2-one ring enhances its chemical reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-hydroxy-2H-chromen-2-one typically involves the bromination of 7-hydroxy-2H-chromen-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-hydroxy-2H-chromen-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a methoxy group.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 3-substituted derivatives.
Oxidation: Formation of 7-oxo derivatives.
Reduction: Formation of 7-methoxy derivatives.
Scientific Research Applications
3-Bromo-7-hydroxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as an anticoagulant and anti-inflammatory agent.
Industry: Utilized in the development of fluorescent dyes and optical brighteners
Mechanism of Action
The mechanism of action of 3-Bromo-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and topoisomerase, leading to antimicrobial effects. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-2H-chromen-2-one: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-2H-chromen-2-one: Lacks the hydroxyl group, reducing its antioxidant properties.
4-Methyl-7-hydroxy-2H-chromen-2-one: Contains a methyl group instead of a bromine atom, altering its biological activity
Uniqueness
3-Bromo-7-hydroxy-2H-chromen-2-one is unique due to the presence of both the bromine atom and the hydroxyl group, which confer enhanced reactivity and a broader spectrum of biological activities compared to its analogs .
Properties
CAS No. |
146900-52-9 |
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Molecular Formula |
C9H5BrO3 |
Molecular Weight |
241.04 g/mol |
IUPAC Name |
3-bromo-7-hydroxychromen-2-one |
InChI |
InChI=1S/C9H5BrO3/c10-7-3-5-1-2-6(11)4-8(5)13-9(7)12/h1-4,11H |
InChI Key |
KTJJENNDBOOPSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)Br |
Origin of Product |
United States |
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